(pent-4-yn-1-yl)hydrazine dihydrochloride
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Overview
Description
(pent-4-yn-1-yl)hydrazine dihydrochloride is a chemical compound with the molecular formula C5H10Cl2N2. It is a hydrazine derivative that contains a pentynyl group, making it a versatile compound in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (pent-4-yn-1-yl)hydrazine dihydrochloride typically involves the reaction of pent-4-yn-1-amine with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydrochloride salt. The general reaction scheme is as follows:
C5H7NH2+N2H4⋅H2O+2HCl→C5H10Cl2N2+H2O
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
(pent-4-yn-1-yl)hydrazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield azides, while reduction with lithium aluminum hydride can yield primary amines.
Scientific Research Applications
(pent-4-yn-1-yl)hydrazine dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme inhibitors and other biological processes.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (pent-4-yn-1-yl)hydrazine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. The hydrazine group is particularly reactive, allowing it to form covalent bonds with target molecules, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
(pent-4-yn-1-yl)amine: Similar structure but lacks the hydrazine group.
(pent-4-yn-1-yl)hydrazine: Similar structure but not in the dihydrochloride form.
(but-3-yn-1-yl)hydrazine dihydrochloride: Similar structure but with a shorter carbon chain.
Uniqueness
(pent-4-yn-1-yl)hydrazine dihydrochloride is unique due to its combination of the pentynyl group and the hydrazine moiety, which provides it with distinct reactivity and versatility in chemical reactions. This makes it a valuable compound in various research and industrial applications.
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for (pent-4-yn-1-yl)hydrazine dihydrochloride involves the reaction of pent-4-yn-1-ol with hydrazine hydrate in the presence of a catalyst, followed by treatment with hydrochloric acid to obtain the dihydrochloride salt.", "Starting Materials": [ "Pent-4-yn-1-ol", "Hydrazine hydrate", "Catalyst", "Hydrochloric acid" ], "Reaction": [ "Step 1: Add pent-4-yn-1-ol and hydrazine hydrate to a reaction flask in a 1:1 molar ratio.", "Step 2: Add a catalyst, such as copper(II) sulfate or palladium on carbon, to the reaction mixture.", "Step 3: Heat the reaction mixture under reflux for several hours to allow the reaction to proceed.", "Step 4: Cool the reaction mixture and filter off any solid impurities.", "Step 5: Add hydrochloric acid to the reaction mixture to obtain the dihydrochloride salt of (pent-4-yn-1-yl)hydrazine.", "Step 6: Isolate the product by filtration and wash with cold water to remove any remaining impurities." ] } | |
CAS No. |
2680531-44-4 |
Molecular Formula |
C5H12Cl2N2 |
Molecular Weight |
171.1 |
Purity |
95 |
Origin of Product |
United States |
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